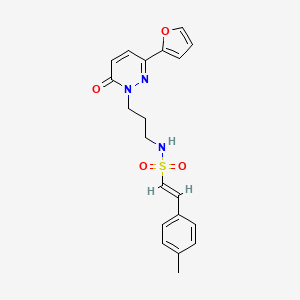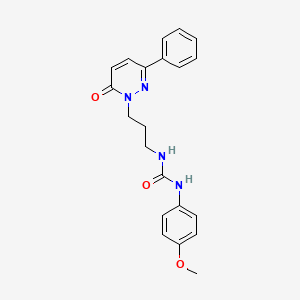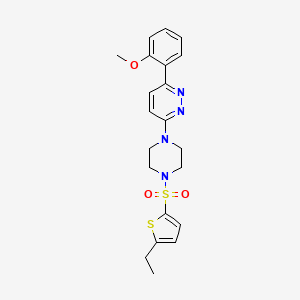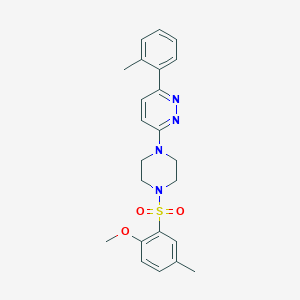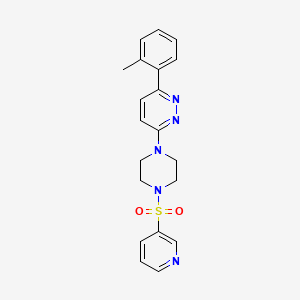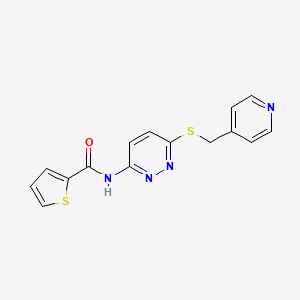
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Vue d'ensemble
Description
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a chemical compound that belongs to the class of pyridazines. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the cell cycle , leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption of the cell cycle can trigger apoptosis , or programmed cell death .
Pharmacokinetics
In silico studies suggest that it possesses drug-like properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . This is evidenced by a decrease in colony formation in BT-474 cells, a breast cancer cell line . The compound has shown cytotoxic activity against several cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine in lab experiments is its potential anticancer activity. This compound can be used to study the mechanism of action of anticancer drugs and to develop new anticancer agents. However, one of the limitations of using this compound is its moderate yield and low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine. One of the directions is to study the structure-activity relationship of this compound to design more potent anticancer agents. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Moreover, this compound can be used to develop targeted therapies for specific types of cancer. Finally, the potential of this compound as an antifungal and antibacterial agent can be explored further.
Applications De Recherche Scientifique
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antifungal and antibacterial activity. Moreover, it has been reported to act as an inhibitor of protein kinase C, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-21-10-6-5-9-19(21)20-11-12-22(24-23-20)25-13-15-26(16-14-25)30(27,28)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZGXBCPPQAYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



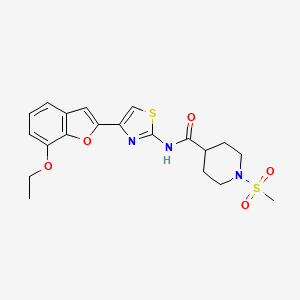
![N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3202744.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3202751.png)
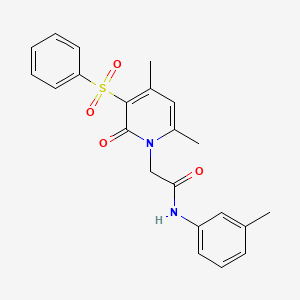
![4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202766.png)
![N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3202772.png)
![N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B3202786.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone](/img/structure/B3202792.png)
